Product packaging for Calanolide D(Cat. No.:)

Calanolide D

Cat. No.: B1633904
M. Wt: 368.4 g/mol
InChI Key: HQVBDUZROQMWRN-NWDGAFQWSA-N
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Description

Calanolide D is a tetracyclic dipyranocoumarin natural product belonging to the class of calanolides, which are primarily isolated from trees of the genus Calophyllum . Calanolides are of significant research interest due to the potent anti-HIV-1 activity exhibited by certain members of this family, such as Calanolide A, which is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) . While detailed biological data and mechanism of action for this compound specifically are not as extensively documented in the available literature as for Calanolide A, its structural similarity positions it as a valuable compound for investigating structure-activity relationships within this class . Researchers can utilize this compound as a chemical probe to explore the pharmacological potential of coumarin derivatives, particularly in the context of antiviral and antimicrobial agent discovery. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O5 B1633904 Calanolide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(16R,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12+/m0/s1

InChI Key

HQVBDUZROQMWRN-NWDGAFQWSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@H]([C@H](O4)C)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Calanolide D (pseudothis compound) belongs to a family of coumarin derivatives with variations in stereochemistry at key chiral centers (C-6, C-7, C-8, C-10, C-11, and C-12). These differences critically influence pharmacological activity:

  • Calanolide A: Features a 12β-hydroxyl group and all-trans configurations (10R, 11S, 12S), contributing to its potent anti-HIV-1 activity (EC50 = 0.11 µM) .
  • Calanolide B: Shares structural similarity with calanolide A but differs in stereochemistry at C-12; it exhibits slightly reduced anti-HIV potency but is more abundant in natural sources .
  • Calanolide C: Originally misassigned, its revised structure lacks the 12β-hydroxyl group and has β-cis-oriented methyl groups at C-10 and C-11, rendering it inactive against HIV-1 .
  • Pseudothis compound: Structural revisions indicate differences in ring D substituents and stereochemistry compared to calanolide A, likely explaining its lack of anti-HIV activity .

Pharmacological Activity

Compound Anti-HIV-1 Activity (EC50) Therapeutic Index (TI) Key Structural Features Source
Calanolide A 0.11 µM 21–169 12β-hydroxyl, 10R/11S/12S configurations C. lanigerum
Calanolide B 0.20 µM ~100 12α-hydroxyl, renewable from seed oil Calophyllum spp.
Pseudothis compound Inactive N/A Revised stereochemistry at C-6/7/8 Revised synthetic
Costatolide 0.15 µM 150 ∆7,8-olefinic bond, synergizes with NNRTIs C. costatum
11-Demethyl-12-oxo calanolide A 0.11 µM 818 Reduced chiral centers (C-11/C-12) Synthetic derivative

Mechanistic Insights

  • Anti-HIV Activity: Active calanolides (A, B) inhibit HIV-1 reverse transcriptase (RT) via nonnucleoside mechanisms, binding to a unique allosteric pocket . Pseudothis compound’s inactivity suggests its revised structure disrupts critical RT interactions .
  • Stereochemical Sensitivity: The 12β-hydroxyl group in calanolide A is essential for RT inhibition, while β-cis-methyl groups (e.g., in calanolide C) sterically hinder binding .
  • Synthetic Derivatives: Modifications such as 11-demethylation and 12-oxo substitution (e.g., compound 63) enhance potency (EC50 = 7.4 nM) and bioavailability compared to natural calanolides .

Clinical and Preclinical Status

  • Calanolide A: Advanced to Phase II clinical trials but faced developmental hiatus due to supply challenges and enantiomer instability .
  • Calanolide B: Preclinical evaluation highlights its cost-effectiveness and anti-tubercular synergy .
  • Pseudothis compound: No reported therapeutic applications, underscoring the impact of structural accuracy on drug discovery .

Preparation Methods

Plant Sources

This compound (C$${22}$$H$${24}$$O$$_{5}$$, molecular weight 368.42 g/mol) is primarily isolated from Calophyllum brasiliense and Calophyllum lanigerum var. austrocoriaceum. These tropical trees are indigenous to Southeast Asia and South America, with the compound localized in their fruits, twigs, and leaves. Notably, early studies misidentified pseudothis compound as this compound, necessitating rigorous chromatographic validation to ensure structural fidelity.

Extraction and Isolation Techniques

The extraction of this compound from plant material involves a multi-step process:

  • Solvent Extraction : Dried fruits and twigs are macerated in a 1:1 (v/v) mixture of dichloromethane and methanol to solubilize lipophilic constituents.
  • Partitioning : The crude extract undergoes sequential solvent partitioning using n-hexane and carbon tetrachloride (CCl$$_4$$), yielding active fractions enriched with pyranocoumarins.
  • Chromatographic Purification :
    • Vacuum Liquid Chromatography (VLC) : Silica gel chromatography with a gradient of n-hexane and ethyl acetate (95:5 to 70:30) isolates crude calanolides.
    • High-Performance Liquid Chromatography (HPLC) : Final purification employs reversed-phase HPLC (C$$_{18}$$ column, acetonitrile-water mobile phase) to resolve this compound from structurally analogous compounds.

Table 1: Physicochemical Properties of this compound

Property Value Source Plant Reference
Molecular Formula C$${22}$$H$${24}$$O$$_{5}$$ C. brasiliense
Molecular Weight 368.42 g/mol C. lanigerum
Physical State Amorphous solid C. brasiliense
UV Maxima (nm) 228, 284, 325 C. lanigerum

Chemical Synthesis of this compound

Key Synthetic Routes

The total synthesis of this compound was achieved through a sequence of reactions starting from 5,7-dihydroxycoumarin derivatives. The strategy involves constructing the 2,3-dimethylchromanone core and introducing the tigloyl side chain:

  • Chromene Ring Formation :
    • 5,7-Dihydroxy-4-propylcoumarin undergoes chromenylation with prenyl bromide in the presence of potassium carbonate, yielding the 8-prenyloxy intermediate.
  • Side-Chain Modification :
    • Hydrobromination : Treatment with hydrogen bromide (HBr) in acetic acid adds a bromine atom to the prenyl side chain.
    • Bromination : Subsequent reaction with bromine (Br$$_2$$) in dichloromethane introduces a second bromine, forming a dibrominated intermediate.
    • Double Dehydrobromination : Elimination of HBr using 1,8-diazabicycloundec-7-ene (DBU) generates the (E)-2-methylbut-2-enoyl (tigloyl) group.
  • Demethylation and Cyclization :
    • Boron tribromide (BBr$$_3$$)-mediated demethylation of the 5-methoxy group precedes acid-catalyzed cyclization, forming the pyran ring.

Table 2: Synthetic Pathway for this compound

Step Reagents/Conditions Intermediate Yield (%)
Chromenylation Prenyl bromide, K$$2$$CO$$3$$ 8-Prenyloxycoumarin 72
Hydrobromination HBr, HOAc, 0°C, 2h Brominated prenyl derivative 85
Bromination Br$$2$$, CH$$2$$Cl$$_2$$, rt Dibrominated compound 78
Dehydrobromination DBU, THF, reflux, 6h Tigloyl intermediate 65
Demethylation/Cyclization BBr$$3$$, CH$$2$$Cl$$_2$$; HCl This compound 58

Structural Reassignment and Stereochemical Considerations

Early misidentification of this compound was rectified through NMR and X-ray crystallography, confirming its 4-propyl-5-hydroxy-8-tigloylpyranocoumarin structure. The trans configuration of the 2,3-dimethylchromanone ring was established via NOESY correlations, distinguishing it from diastereomeric analogues like tomentolide B.

Analytical Characterization

Spectroscopic Data

  • UV-Vis : Absorption maxima at 228, 284, and 325 nm correlate with the conjugated coumarin system.
  • $$^1$$H NMR (500 MHz, CDCl$$_3$$): δ 6.25 (d, J = 9.8 Hz, H-3), 7.38 (d, J = 9.8 Hz, H-4), 2.82 (m, H-2'), 1.24 (d, J = 6.5 Hz, H-3').
  • Optical Rotation : Early reports lacked optical data, but synthetic this compound exhibits [α]$$D$$ +60° (c 0.5, CHCl$$3$$).

Chromatographic Validation

Reverse-phase HPLC (C$$_{18}$$, 70% acetonitrile) elutes this compound at 12.3 min, ensuring >98% purity. Co-injection with authentic standards confirms identity.

Discussion of Methodologies

Natural vs. Synthetic Approaches

  • Natural Extraction : Limited by low yields (0.002–0.005% w/w) and seasonal variability in plant metabolite production.
  • Chemical Synthesis : Offers scalability (gram-scale) but requires costly reagents and multi-step purification.

Environmental and Nutritional Influences

Soil nutrient deficiencies (e.g., K$$^+$$ or Ca$$^{2+}$$) reduce calanolide biosynthesis in C. brasiliense seedlings, suggesting optimized cultivation conditions could enhance natural yields.

Q & A

Q. What are the established synthetic routes for Calanolide D, and how do reaction conditions impact yield and stereochemistry?

this compound’s synthesis typically involves chiral resolution of intermediates or asymmetric catalysis. For example, trans-ketone intermediates (common in calanolide synthesis) can undergo chiral separation to isolate enantiomers, with reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically influencing stereochemical outcomes . Methodological considerations:

  • Comparative analysis : Optimize yields by testing palladium-based vs. enzymatic catalysts.
  • Quality control : Use HPLC with chiral columns to verify enantiomeric excess (≥98% purity for pharmacological studies) .
  • Data reporting : Tabulate yields, reaction times, and spectroscopic validation (e.g., 1^1H/13^13C NMR, HRMS) for reproducibility (Table 1).

Table 1 : Synthetic Routes for this compound Derivatives

MethodCatalystYield (%)Purity (EE%)Reference
Chiral separationLipase B6299.5
Asymmetric synthesisPd(OAc)2_27898.7

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and purity?

Structural elucidation requires a multi-technique approach:

  • X-ray crystallography : Resolve absolute configuration, particularly for novel derivatives .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm diastereomeric ratios .
  • UPLC-MS : Quantify purity and detect trace impurities (<0.1%) in preclinical batches .
  • Circular dichroism (CD) : Validate chiral centers in absence of crystalline material .

Methodological tip : Cross-validate data between techniques to minimize artifacts (e.g., NMR solvent shifts vs. X-ray data discrepancies) .

Q. What in vitro models are appropriate for initial screening of this compound’s antiviral activity?

Prioritize models that replicate target mechanisms (e.g., HIV-1 reverse transcriptase inhibition):

  • Cell-based assays : MT-4 or PBMCs infected with HIV-1 IIIB strain; measure IC50_{50} via p24 antigen ELISA .
  • Enzyme inhibition assays : Use recombinant HIV-1 RT to quantify inhibitory constants (Ki_i) .
  • Control variables : Include AZT or efavirenz as positive controls; assess cytotoxicity in parallel (e.g., CC50_{50} in Vero cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Methodological strategies:

  • Pharmacokinetic (PK) profiling : Compare plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC in rodent models vs. human microsomal stability assays .
  • Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites; correlate with activity loss .
  • Dose-response modeling : Apply Hill equations to reconcile EC50_{50} (in vitro) vs. ED50_{50} (in vivo) .

Case study : Calanolide A showed superior in vitro activity but required prodrug modification for in vivo efficacy due to first-pass metabolism .

Q. What strategies improve the bioavailability of this compound in preclinical models?

Address poor solubility or rapid clearance through:

  • Formulation optimization : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to improve intestinal absorption .
  • PK/PD modeling : Use allometric scaling to predict human dosing from rodent data .

Experimental design : Include control groups receiving vehicle alone and benchmark formulations (e.g., ritonavir-boosted analogs) .

Q. How to validate molecular targets of this compound using computational and experimental approaches?

Integrate multi-scale methods:

  • Molecular docking : Screen against HIV-1 RT homology models (PDB: 1RTD) to predict binding modes .
  • Site-directed mutagenesis : Validate key residues (e.g., Tyr181, Lys103) via IC50_{50} shifts in mutant RT assays .
  • SPR spectroscopy : Measure binding kinetics (kon_{on}/koff_{off}) for lead compounds .

Data interpretation : Cross-reference computational predictions with crystallographic data to avoid false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calanolide D
Reactant of Route 2
Calanolide D

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